Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride
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Overview
Description
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a tricyclic framework with multiple double bonds and an amine group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . This reaction forms the tricyclic core structure, which is then further modified to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while reduction can produce saturated tricyclic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as anti-inflammatory agents.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain . The compound’s tricyclic structure allows it to fit into enzyme active sites, blocking their activity and preventing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene: This compound has a similar tricyclic structure but with different functional groups, leading to distinct biological activities.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: These derivatives exhibit high anti-inflammatory activity and are considered promising NSAIDs.
Uniqueness
Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride is unique due to its specific tricyclic framework and the presence of an amine group. This combination of structural features contributes to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H |
InChI Key |
FTKXWCQSVJPWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=CC=CC=C3C1C=CC2N.Cl |
Origin of Product |
United States |
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